What is the chemical structure of Gymnestrogenin?
What is the chemical structure of Gymnestrogenin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnestrogenin is a pentacyclic triterpenoid and a key aglycone component of gymnemic acids, which are extracted from the leaves of Gymnema sylvestre. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Gymnestrogenin. Detailed experimental protocols for its isolation from its natural source and the assessment of its biological activity as a Liver X Receptor (LXR) antagonist are presented. Furthermore, this guide includes a visualization of the LXR signaling pathway to provide context for its mechanism of action.
Chemical Structure and Properties
Gymnestrogenin is classified as an oleanane-type triterpenoid. Its chemical structure has been elucidated through various spectroscopic techniques.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol[1] |
| Chemical Formula | C30H50O5[1][2] |
| SMILES String | C[C@]12CC--INVALID-LINK--O)(C)C)CO)O)C)C)(C)CO">C@@HO[1] |
| CAS Number | 19942-02-0[1][2] |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 490.72 g/mol | [1][2] |
| Appearance | White needles (recrystallized from chloroform-methanol) | |
| Solubility | Soluble in DMSO | [2] |
| Purity | >98% (commercially available) |[2] |
Quantitative Data
Mass Spectrometry
The mass fragmentation pattern of Gymnestrogenin has been analyzed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QToF-MS/MS). The fragmentation pattern is a key identifier for the compound.
Below is a representation of the mass fragmentation data for Gymnestrogenin.
Biological Activity
Gymnestrogenin has been identified as a dual antagonist of Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ). The half-maximal inhibitory concentrations (IC50) have been determined through in vitro assays.
| Target | IC50 Value (µM) |
| LXRα | 2.5 |
| LXRβ | 1.4 |
Experimental Protocols
Isolation of Gymnestrogenin from Gymnema sylvestre
The following protocol is a generalized procedure for the isolation of triterpenoid saponins and their aglycones from the leaves of Gymnema sylvestre. Specific yields and purities will vary depending on the starting material and the precise chromatographic conditions.
Materials and Equipment:
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Dried and powdered leaves of Gymnema sylvestre
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Petroleum ether (60-80°C)
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95% Ethanol
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Soxhlet apparatus
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Rotary evaporator
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Silica gel for column chromatography
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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Developing chamber for TLC
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Anisaldehyde-sulfuric acid spray reagent
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Glass columns for chromatography
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Standard laboratory glassware
Procedure:
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Defatting of Plant Material:
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A known quantity of dried, powdered Gymnema sylvestre leaves is packed into the thimble of a Soxhlet apparatus.
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The material is extracted with petroleum ether for approximately 24 hours to remove lipids and other nonpolar compounds.
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The defatted plant material is then air-dried to remove residual solvent.
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Extraction of Saponins:
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The defatted plant material is re-extracted in the Soxhlet apparatus with 95% ethanol for 24-48 hours.
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The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude saponin mixture.
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Acid Hydrolysis of Saponins:
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The crude saponin extract is subjected to acid hydrolysis to cleave the glycosidic linkages and liberate the aglycones, including Gymnestrogenin. This is typically achieved by refluxing the extract with a dilute mineral acid (e.g., 2M HCl) in an aqueous or alcoholic solution for several hours.
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After hydrolysis, the reaction mixture is cooled and neutralized. The precipitated aglycones are collected by filtration.
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Chromatographic Purification:
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The crude aglycone mixture is dissolved in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorbed onto a small amount of silica gel.
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The adsorbed material is loaded onto a silica gel column packed in a nonpolar solvent (e.g., hexane).
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The column is eluted with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
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Fractions are collected and monitored by TLC. The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualized by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
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Fractions containing the spot corresponding to Gymnestrogenin (identified by comparison with a standard, if available) are pooled.
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Crystallization:
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The pooled fractions containing pure Gymnestrogenin are concentrated.
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The residue is recrystallized from a suitable solvent system, such as chloroform-methanol, to obtain pure crystalline Gymnestrogenin.
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LXR Antagonist Activity Assay (Luciferase Reporter Assay)
The following is a general protocol for a luciferase reporter assay to determine the LXR antagonist activity of a compound like Gymnestrogenin. This protocol is based on standard methods and should be optimized for the specific cell line and reagents used.
Materials and Equipment:
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HEK293T cells (or another suitable cell line)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Opti-MEM I Reduced Serum Medium
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Lipofectamine 2000 (or a similar transfection reagent)
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LXRα or LXRβ expression vector
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Luciferase reporter vector containing LXR response elements (LXREs)
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Renilla luciferase control vector (e.g., pRL-TK)
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Gymnestrogenin stock solution (in DMSO)
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LXR agonist (e.g., T0901317)
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96-well cell culture plates
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Dual-Luciferase Reporter Assay System
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Luminometer
Procedure:
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Cell Culture and Seeding:
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HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Cells are seeded into 96-well plates at an appropriate density to reach 80-90% confluency at the time of transfection.
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Transient Transfection:
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For each well, a transfection mixture is prepared in Opti-MEM containing the LXR expression vector, the LXRE-luciferase reporter vector, and the Renilla luciferase control vector.
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Lipofectamine 2000 is diluted in Opti-MEM and incubated for 5 minutes.
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The DNA mixture and the diluted Lipofectamine 2000 are combined, incubated for 20 minutes at room temperature, and then added to the cells.
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The cells are incubated with the transfection mixture for 4-6 hours.
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Compound Treatment:
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After transfection, the medium is replaced with fresh DMEM containing 10% FBS.
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The cells are then treated with varying concentrations of Gymnestrogenin in the presence of a fixed concentration of an LXR agonist (e.g., the EC50 concentration of T0901317). A vehicle control (DMSO) is also included.
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The cells are incubated for an additional 24 hours.
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Luciferase Assay:
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The medium is removed, and the cells are lysed using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
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The firefly and Renilla luciferase activities are measured sequentially in a luminometer according to the manufacturer's instructions.
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Data Analysis:
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The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
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The percentage of inhibition by Gymnestrogenin is calculated relative to the agonist-only control.
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The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.
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Signaling Pathway
Gymnestrogenin exerts its biological effects by antagonizing the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation.
In its active state, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those involved in reverse cholesterol transport (ABCA1, ABCG1) and lipogenesis (SREBP-1c). Gymnestrogenin, as an antagonist, prevents the activation of LXR by its natural ligands (oxysterols), thereby inhibiting the transcription of these target genes.
Conclusion
Gymnestrogenin is a bioactive natural product with a well-defined chemical structure and significant potential for pharmacological research, particularly in the context of metabolic diseases due to its LXR antagonistic activity. The protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic applications of this compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for drug development.
